molecular formula C7H5ClFNO4S B13219618 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B13219618
M. Wt: 253.64 g/mol
InChI Key: GTYLTSSQMYRXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride is a high-value chemical building block for developing novel covalent inhibitors. This aromatic sulfonyl fluoride features a nitro group in the ortho position, a configuration identified as a new pharmacophore with remarkable intrinsic antibacterial activity . Research demonstrates that this specific structural motif is active against challenging, drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii . The proposed mechanism of action involves a unique dual functionality: the sulfonyl fluoride acts as a selective electrophile capable of modifying essential bacterial proteins, while the ortho-nitro group is metabolically activated by bacterial nitroreductase A, generating a toxic intermediate that leads to cell death . This scaffold is particularly valuable due to its stability in aqueous environments at neutral pH and its selectivity, which is attributed to the sulfonyl fluoride's low reactivity unless activated by a specific local protein environment . As such, this compound serves as a critical starting fragment in the discovery of next-generation antibiotics targeting Gram-negative bacteria, a area of high unmet need in public health. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5ClFNO4S

Molecular Weight

253.64 g/mol

IUPAC Name

4-chloro-2-methyl-5-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H5ClFNO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3

InChI Key

GTYLTSSQMYRXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Protection and Nitration of 4-Chloro-2-methylphenol

A key step in the synthesis is the regioselective nitration of the aromatic ring, which is achieved by first protecting the phenol group as a sulfonate ester. This protection directs the nitro group to the 5-position and prevents undesired side reactions.

  • Step 1: Formation of 4-chloro-2-methylphenyl methanesulfonate

    • React 4-chloro-2-methylphenol with methanesulfonic acid chloride in the presence of pyridine.
    • The reaction is typically carried out at 60–70 °C.
    • The product is isolated by ice quenching and ether extraction.
    • Yield: Approximately 89% (high yield and purity).
  • Step 2: Nitration

    • Nitration is performed on the sulfonate intermediate using a mixture of sulfuric acid and nitric acid at around 0 °C.
    • This mild nitration selectively introduces a nitro group at the 5-position without attacking the sulfonyl protecting group.
  • Step 3: Removal of the Sulfonyl Protecting Group

    • The sulfonyl group is cleaved either by:
      • Acidic ester cleavage: Heating in concentrated hydrochloric acid (~80 °C).
      • Alkaline ester cleavage: Treatment with sodium methylate or methanolic potassium hydroxide at room temperature.
    • This step yields 4-chloro-2-methyl-5-nitrophenol in pure form and good yield.

This method is well-documented in patent literature and provides a regioselective and efficient route to the nitro-substituted phenol intermediate, which is a key precursor for further sulfonyl fluoride synthesis.

Conversion of Sulfonates to Sulfonyl Fluorides

The transformation of sulfonates or sulfonic acids to sulfonyl fluorides is a critical step to obtain the target sulfonyl fluoride compound.

  • One-pot fluorination from sulfonate esters

    • Recent advances have shown that sulfonates can be converted to sulfonyl fluorides using reagents such as potassium bifluoride (KHF2) and cyanuric chloride under transition-metal-free conditions.
    • Phase transfer catalysts like tetra-n-butylammonium bromide (TBAB) are used to facilitate the reaction.
    • This method avoids the use of hazardous chlorosulfuric acid and allows for direct fluorination of sulfonates.
    • The reaction proceeds under mild conditions with good yields and operational simplicity.
  • Use of specialized fluorinating agents

    • Reagents such as Xtalfluor-E® and Xtalfluor-M® (difluoro-morpholinylsulfonium salts) have been employed for the fluorination of sulfonic acids and sulfonates.
    • These reagents provide high yields (up to 92%) under mild conditions, often at room temperature in solvents like acetonitrile.
    • The choice of reagent and conditions depends on the substrate and desired scale.

Alternative Sulfonyl Chloride Intermediate Route via Sandmeyer-Type Reaction

An alternative synthetic approach involves the preparation of sulfonyl chlorides from aromatic amines via a Sandmeyer-type chlorosulfonylation reaction, which can then be converted to sulfonyl fluorides.

  • Sandmeyer chlorosulfonylation

    • Starting from anilines (aromatic amines), the reaction uses DABSO (a stable sulfur dioxide surrogate), aqueous hydrochloric acid, and a copper catalyst.
    • The diazonium intermediate is generated in situ and reacts to form the sulfonyl chloride.
    • This method is mild, operationally simple, and scalable, with yields up to 80–83%.
    • The sulfonyl chloride intermediate can be further fluorinated to the sulfonyl fluoride.
    • This approach is especially useful for heterocyclic and substituted aromatic systems.

Comparative Data Table of Preparation Methods

Preparation Step Method/Conditions Yield (%) Advantages References
Sulfonate formation 4-chloro-2-methylphenol + methanesulfonic acid chloride + pyridine, 60–70 °C ~89 High yield, regioselective protection
Nitration Sulfonate + H2SO4/HNO3 at 0 °C High Mild conditions, selective nitration
Sulfonyl group cleavage Acidic (conc. HCl, 80 °C) or alkaline (NaOMe or KOH in MeOH) Good Efficient deprotection
Sulfonate to sulfonyl fluoride KHF2 + cyanuric chloride + TBAB, transition-metal-free, mild conditions Good Safe, direct fluorination
Sulfonic acid fluorination Xtalfluor-E® or Xtalfluor-M®, room temp, acetonitrile Up to 92 Mild, high yield, scalable
Sulfonyl chloride via Sandmeyer Aniline + DABSO + Cu catalyst + HCl + tert-butyl nitrite, room temp to 75 °C 79–83 Mild, scalable, operationally simple

Summary and Expert Analysis

The synthesis of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride is best approached via a multi-step sequence involving:

  • Protection of the phenol as a sulfonate to direct nitration.
  • Regioselective nitration under mild acidic conditions.
  • Removal of the sulfonyl protecting group to yield the nitrophenol intermediate.
  • Conversion of sulfonate or sulfonic acid intermediates to sulfonyl fluorides using modern fluorination protocols such as KHF2/cyanuric chloride or Xtalfluor reagents.

Alternatively, sulfonyl chlorides prepared via a Sandmeyer-type chlorosulfonylation from anilines provide a versatile intermediate for fluorination.

These methods are supported by extensive research and patent literature, offering high yields, regioselectivity, and operational safety. The choice of method depends on starting materials, scale, and desired purity.

Chemical Reactions Analysis

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include bromine and chlorine.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its mechanism of action include the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electronic Effects: The nitro group (-NO₂) at position 5 in the target compound is a strong electron-withdrawing group, deactivating the benzene ring and directing electrophilic substitutions to specific positions. In contrast, 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride positions its nitro group at position 4, altering regioselectivity in reactions . The methyl group (CH₃) at position 2 in the target compound is electron-donating, slightly counteracting the deactivation caused by the nitro group. This contrasts with fluorine in 2-fluoro-4-nitrobenzene-1-sulfonyl chloride, which is electron-withdrawing and further deactivates the ring .
  • Conversely, 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride has a bulky acetamido group at position 4, which may hinder access to the sulfonyl chloride group in nucleophilic substitutions .

Functional Group Comparison: Sulfonyl Fluoride vs. Sulfonyl Chloride

  • Hydrolytic Stability :
    Sulfonyl fluorides (e.g., the target compound) exhibit superior stability to hydrolysis compared to sulfonyl chlorides (e.g., 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride ), making them preferable in aqueous or prolonged reaction conditions .

  • Reactivity : Sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid sulfonylation. The target compound’s sulfonyl fluoride group reacts selectively under specific conditions, such as with sulfur-containing nucleophiles, which is advantageous in click chemistry .

Biological Activity

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride (often referred to as 4-CMNSF) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and biological activity. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

4-CMNSF is characterized by the following molecular formula: C7H7ClFNO4SC_7H_7ClFNO_4S. Its structure features a sulfonyl fluoride group, which is known for its reactivity towards nucleophiles, making it a valuable tool in chemical biology. The presence of the nitro group and chlorine atom further enhances its electrophilic nature, allowing for specific interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of 4-CMNSF primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins. This reactivity can lead to significant biological effects, including:

  • Enzyme Inhibition : The sulfonyl fluoride group can modify serine, cysteine, and other nucleophilic residues in enzymes, leading to inhibition of their activity. This property is particularly useful in developing inhibitors for various therapeutic targets.
  • Protein Modification : By covalently modifying proteins, 4-CMNSF can alter their function and stability, which is crucial for understanding protein dynamics in cellular processes.

Inhibition Studies

A study highlighted the use of sulfonyl fluorides, including 4-CMNSF, as reactive probes in chemical biology. These compounds have been shown to effectively inhibit proteases by modifying serine residues in their active sites. The study demonstrated that compounds with sulfonyl fluoride groups could serve as selective inhibitors for various enzymes, providing insights into their mechanisms of action .

Case Study: PRMT5 Inhibition

In a significant investigation into small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5), researchers identified compounds that displayed potent inhibition through similar mechanisms as those exhibited by 4-CMNSF. These findings suggest that sulfonyl fluorides can be developed into targeted therapeutics against specific protein interactions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-CMNSF, a comparative analysis with structurally similar compounds can be informative:

Compound NameMolecular FormulaUnique Features
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluorideC₆H₆ClFNO₄SContains fluorine instead of methyl
3-Fluoro-4-chloro-5-nitrobenzenesulfonyl fluorideC₆H₃ClFN O₄SDifferent substitution pattern on the benzene ring
4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluorideC₇H₇ClFNO₄SSpecific combination of halogen substitutions

This table illustrates how variations in substitution patterns impact the biological activity and reactivity profiles of these compounds.

Applications in Drug Development

The ability of 4-CMNSF to selectively modify proteins positions it as a promising candidate in drug development. Its applications include:

  • Targeted Therapy : By designing inhibitors based on the reactivity of 4-CMNSF, researchers can create targeted therapies for diseases involving dysregulated enzyme activity.
  • Biological Probes : As a reactive probe, it can be used to study protein interactions and dynamics within cellular environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.